molecular formula C20H22N2O4 B2678611 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide CAS No. 954680-66-1

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2678611
CAS No.: 954680-66-1
M. Wt: 354.406
InChI Key: OYHQZBCUHRAPHR-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl moiety. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidinone ring is replaced by the methoxyphenyl group.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide group to the pyrrolidinone derivative. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and phenoxyacetamide moieties, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-chloroacetamide
  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-bromoacetamide
  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodoacetamide

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)22-13-15(11-20(22)24)12-21-19(23)14-26-18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQZBCUHRAPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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